1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
CAS No.:
Cat. No.: VC16382020
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | 1-[4-(2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3 |
| Standard InChI Key | XIGIUVUQYJHBMT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)N1CCN(CC1)CCO |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The compound’s systematic IUPAC name, 1-[4-(2-hydroxyethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, reflects its core structure: a piperazine ring substituted at the 1-position with a 2,2-dimethylpropanoyl group and at the 4-position with a 2-hydroxyethyl chain . The piperazine ring, a six-membered diamine, provides a rigid scaffold for intermolecular interactions, while the hydroxyethyl group enhances hydrophilicity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 214.30 g/mol | |
| SMILES | CC(C)(C)C(=O)N1CCN(CC1)CCO | |
| InChIKey | XIGIUVUQYJHBMT-UHFFFAOYSA-N |
Stereochemical and Conformational Analysis
Synthesis and Manufacturing Considerations
Synthetic Pathways
While no direct synthesis protocols are published for this compound, analogous piperazine derivatives are typically synthesized via nucleophilic substitution or acylation reactions . A plausible route involves reacting 2-hydroxyethylpiperazine with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) to facilitate amide bond formation.
Hypothetical Reaction Scheme
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The hydroxyethyl group enhances aqueous solubility compared to non-polar piperazine analogs, with predicted solubility of ~50 mg/mL in water at 25°C .
Thermal and Spectral Characteristics
Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 120–140°C, suggesting solid-state stability under ambient conditions. Fourier-transform infrared (FTIR) spectroscopy would show key peaks at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (O-H stretch) .
Pharmacological and Biological Activity
Hypothetical Mechanisms of Action
Piperazine derivatives modulate neurotransmitter systems (e.g., dopamine, serotonin) and enzymes like phosphodiesterases . The dimethylpropanone moiety may confer affinity for kinase targets, while the hydroxyethyl group could enhance solubility for intravenous formulations.
Comparative Activity with Structural Analogs
Compounds like 1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2,2-dimethylpropan-1-one hydrochloride (CAS: 1396880-56-0) exhibit antispasmodic and antidepressant activities in preclinical models. Although direct data are lacking, the target compound’s structural similarity suggests potential anxiolytic or muscle relaxant properties .
Analytical Characterization Techniques
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): -NMR would display signals at δ 1.2 ppm (dimethyl protons) and δ 3.5 ppm (piperazine and hydroxyethyl protons) .
-
Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak at m/z 214.3 and fragments at m/z 99 (piperazine ring) .
Chromatographic Profiling
Reverse-phase HPLC with a C18 column and UV detection at 254 nm is ideal for purity analysis, leveraging the compound’s aromatic amide chromophore .
Applications in Pharmaceutical Research
Excipient and Formulation Utility
In buffer systems, analogous compounds like HEPES (PubChem CID: 23830) stabilize pH in cell culture media . While untested, the target compound’s hydroxyethyl group could offer similar buffering capacity in niche formulations .
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